Belotecan-d7 Hydrochloride is classified as an antineoplastic agent, specifically a topoisomerase I inhibitor. It is derived from natural camptothecin, which is extracted from the bark of the Camptotheca acuminata tree. The compound is often used in cancer treatment, particularly for small cell lung cancer and ovarian cancer, due to its ability to interfere with DNA replication in rapidly dividing cells.
The synthesis of Belotecan-d7 Hydrochloride involves several key steps:
Belotecan-d7 Hydrochloride maintains a similar molecular structure to its parent compound, Belotecan, but includes deuterium at specific positions for isotopic labeling. The molecular formula for Belotecan-d7 Hydrochloride can be represented as . This structural modification allows for enhanced tracking in metabolic studies.
Belotecan-d7 Hydrochloride can participate in various chemical reactions:
Belotecan-d7 Hydrochloride exerts its pharmacological effects primarily through the inhibition of topoisomerase I. This enzyme facilitates reversible single-strand breaks in DNA during replication. By stabilizing the topoisomerase I-DNA cleavable complex, Belotecan-d7 prevents the religation of these breaks, leading to lethal double-stranded DNA breaks when encountered by the replication machinery. This disruption ultimately induces apoptosis in tumor cells .
Relevant data indicates that the pharmacokinetic profile of Belotecan-d7 Hydrochloride includes a terminal half-life of approximately 8.55 hours and a plasma clearance rate of 5.78 L/h .
Belotecan-d7 Hydrochloride has several significant applications in scientific research:
Belotecan-d7 hydrochloride is a deuterium-labeled analog of the topoisomerase I inhibitor Belotecan hydrochloride (CKD-602 hydrochloride). Its molecular formula is C₂₅H₂₁D₇ClN₃O₄, with a molecular weight of 477.00 g/mol [1] [5] [6]. The compound features seven deuterium atoms (denoted as D⁷) strategically incorporated at the 1,1,1,2,3,3,3-heptadeuteriopropan-2-yl moiety of the parent molecule’s ethylamino side chain. This modification replaces all seven hydrogen atoms in the isopropyl group with deuterium, as confirmed by the SMILES notation:O=C1N2C(C3=NC4=CC=CC=C4C(CCNC(C([2H])([2H])[2H])([2H])C([2H])([2H])[2H])=C3C2)=CC5=C1COC([C@]5(O)CC)=O.Cl
[1] [4].
The core structure retains the pentacyclic camptothecin scaffold characteristic of Belotecan, including a chiral center at the C-19 position (S-configuration), a lactone ring essential for biological activity, and a basic side chain facilitating water solubility [5] [7]. The hydrochloride salt form enhances stability and aqueous solubility.
Table 1: Structural Features of Belotecan-d7 Hydrochloride
Property | Detail |
---|---|
Molecular Formula | C₂₅H₂₁D₇ClN₃O₄ |
Molecular Weight | 477.00 g/mol |
Deuterium Positions | Seven atoms at the isopropyl group of the ethylamino side chain |
Chiral Center | S-configuration at C-19 |
Salt Form | Hydrochloride |
CAS Number | 1346598-22-8 |
The deuteration of Belotecan alters select physicochemical and pharmacokinetic properties while preserving its pharmacological target:
Table 3: Deuterated vs. Non-Deuterated Belotecan Comparison
Property | Belotecan-d7 Hydrochloride | Belotecan Hydrochloride |
---|---|---|
Molecular Formula | C₂₅H₂₁D₇ClN₃O₄ | C₂₅H₂₈ClN₃O₄ |
Molecular Weight | 477.00 g/mol | 470.0 g/mol (approx.) |
Key Metabolic Pathway | Attenuated oxidative dealkylation | Rapid oxidative dealkylation |
Primary Use | Isotopic tracer in ADME studies | Therapeutic agent & reference |
CAS Number | 1346598-22-8 | 213819-48-8 |
Deuteration does not alter the primary mechanism of action but offers distinct advantages for drug development research. The kinetic isotope effect (KIE) from C–D bond cleavage (vs. C–H in non-deuterated Belotecan) slows metabolism at deuterated sites, thereby improving detection sensitivity in mass spectrometry [1] [5] [6].
CAS No.: 54-28-4
CAS No.:
CAS No.: 92751-21-8
CAS No.:
CAS No.: 94720-08-8